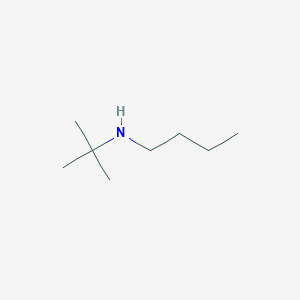
N-tert-Butylbutylamine
Description
N-tert-Butylbutylamine (CAS: 16486-74-1) is a branched secondary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol . Structurally, it consists of a tert-butyl group [(CH₃)₃C–] attached to the nitrogen atom of a butylamine chain. This compound is also referred to as N-Butyl-tert-butylamine or 1-Butanamine, N-(1,1-dimethylethyl)- in IUPAC nomenclature .
Properties
CAS No. |
16486-74-1 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N-tert-butylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
VACPZDQXUAOTFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(C)(C)C |
Canonical SMILES |
CCCCNC(C)(C)C |
Other CAS No. |
16486-74-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Physical Properties
Branching Effects :
- This compound and N-Methyl-tert-butylamine share the bulky tert-butyl group, which reduces intermolecular hydrogen bonding compared to linear amines like n-Butylamine . This results in lower boiling points for branched amines (e.g., N-Methyl-tert-butylamine: 67–69 °C) compared to n-Butylamine (~78 °C) .
- The density of N-Methyl-tert-butylamine (0.727 g/mL) is lower than n-Butylamine (0.74 g/mL), reflecting reduced molecular packing efficiency due to branching .
Substituent Influence :
- N-Benzyl-tert-butylamine incorporates a benzyl group, increasing molecular weight (163.26 g/mol) and likely raising boiling points compared to alkyl-substituted analogs. However, specific data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


